N-Ethyl Substitution Confers Distinct Physicochemical Properties Compared to Primary Amine Analogs
Ethyl[1-(4-fluorophenyl)ethyl]amine (MW: 167.22) contains an N-ethyl substitution absent in primary amine comparators such as 1-(4-fluorophenyl)ethylamine (MW: 139.17). This N-alkylation eliminates one hydrogen-bond donor site and increases molecular weight and predicted lipophilicity, parameters critical for CNS drug design and blood-brain barrier penetration optimization . The LogP value for the structurally related 4-fluorophenethylamine is reported as 1.51–2.03, with N-alkylated derivatives generally exhibiting higher LogP values due to reduced hydrogen-bonding capacity [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 167.22; N-ethyl secondary amine (one H-bond donor); predicted increased LogP |
| Comparator Or Baseline | 1-(4-fluorophenyl)ethylamine (MW: 139.17; primary amine, two H-bond donors); 4-fluorophenethylamine (LogP: 1.51-2.03) |
| Quantified Difference | MW difference: +28.05 Da (+20%); H-bond donor reduction: 1 site eliminated |
| Conditions | Calculated/predicted physicochemical parameters based on molecular structure; LogP reference data from 4-fluorophenethylamine in silico predictions |
Why This Matters
N-Ethyl substitution directly impacts drug-likeness parameters including LogP and hydrogen-bond donor count, making Ethyl[1-(4-fluorophenyl)ethyl]amine a more lipophilic building block suited for CNS-targeted scaffolds.
- [1] Molbase. 4-Fluorophenethylamine. CAS: 1583-88-6. LogP: 2.0272. Molecular Weight: 139.17. View Source
